molecular formula C9H8N2O B1281261 2-(1,3-Oxazol-2-yl)aniline CAS No. 62882-10-4

2-(1,3-Oxazol-2-yl)aniline

Cat. No. B1281261
CAS RN: 62882-10-4
M. Wt: 160.17 g/mol
InChI Key: QACOLYQTPFGDLC-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-2-yl)aniline, commonly referred to as 2-oxazol-aniline or 2-OA, is an organic compound with a wide range of applications in the field of organic synthesis. Its unique structure and reactivity make it a valuable building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-OA is also a key intermediate in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

Antimycobacterial Activity

  • Novel Thiourea Compounds : Compounds derived from 5-cyclobutyloxazol-2-amine, a related compound to 2-(1,3-Oxazol-2-yl)aniline, showed significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Synthesis and Characterization

  • C–H Amidation of Arenes : A study on the C–H amidation of arenes with sulfonyl azides led to the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives, indicating the potential of oxazolyl anilines in organic synthesis (Wang et al., 2016).
  • Oxadiazol-2-yl Aniline Derivatives : Electrosynthesis methods were developed for the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides, providing a new approach to these compounds (Qian et al., 2020).

Biological Evaluation

  • Antidiabetic, Anti-inflammatory, and Anticancer Activities : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and evaluated for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Chemical Synthesis

  • Decarboxylative Coupling in Synthesis : A copper-catalyzed method was developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, integrating multiple chemical reactions including decarboxylative coupling (Xu et al., 2015).

Coordination Chemistry

  • Transition Metal Coordination : Oxazoline ligands, closely related to oxazolyl anilines, have been studied for their application in transition metal-catalyzed asymmetric organic syntheses (Gómez et al., 1999).

Fluorescent Chemosensor Development

  • Chemosensors for Aluminum Ion Detection : The integration of 2-(2-Aminophenyl)-1H-benzimidazole with anthracene/pyrene derivatives created efficient chemosensors for aluminum ions, demonstrating the potential of oxazolyl anilines in sensor technology (Shree et al., 2019).

Corrosion Inhibition

  • Aromatic Epoxy Monomers in Corrosion Inhibition : Two aromatic epoxy monomers including a derivative of oxiran-2-yl-methyl aniline showed effectiveness as corrosion inhibitors for carbon steel in acidic solutions (Dagdag et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The synthesis of oxazolines, including “2-(1,3-Oxazol-2-yl)aniline”, is a topic of ongoing research . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .

Mechanism of Action

Target of Action

Oxazole derivatives, which include 2-(1,3-oxazol-2-yl)aniline, have been found to interact with various biological targets such as enzymes and receptors . The specific role of these targets can vary widely, depending on the specific derivative and its biological context.

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes in which the target is involved.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, although the specific pathways and downstream effects would depend on the specific derivative and biological context.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the effects of this compound could potentially be diverse, depending on the specific targets and pathways it affects.

Biochemical Analysis

Biochemical Properties

2-(1,3-Oxazol-2-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin, showing good binding affinity in molecular docking studies . These interactions suggest that this compound may act as an inhibitor or modulator of these enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in anti-inflammatory studies, derivatives of this compound demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods . These effects indicate that the compound can modulate cellular responses, potentially leading to therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or activation. For example, its interaction with PGHS and trypsin involves binding to the enzyme’s active site, thereby modulating its activity . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its efficacy over extended periods . Degradation products and their potential effects on cellular function are also considered, ensuring a comprehensive understanding of the compound’s temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and enzyme inhibitory activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Studies on its transport mechanisms provide insights into optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACOLYQTPFGDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494874
Record name 2-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62882-10-4
Record name 2-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-oxazol-2-yl)aniline
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Synthesis routes and methods

Procedure details

To 19.0 g of 2-(2-nitrophenyl)oxazole, (prepared by the procedure of W. E. Cass, J. Am. Chem. Soc., 64, 785 [1942]) 3.0 g of Raney-Nickel catalyst (purchased from Aldrich Chemical Company, Milwaukee, Wisc. 53201) and 200 ml ethanol were combined and reduced at ambient temperature and at a H2 pressure of 5-50 psi on a Paar Hydrogenator until the hydrogen uptake ceased. The catalyst was filtered through celite under a blanket of nitrogen. The solvent was removed on a rotary evaporator. 17.4 g of crude product with m.p. 31°-32° was obtained and used in the next step.
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19 g
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[ 1942 ]
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3 g
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